1-(4-Allylpiperazin-1-yl)-2-aminoethanone
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Overview
Description
1-(4-Allylpiperazin-1-yl)-2-aminoethanone is a chemical compound with the molecular formula C9H17N3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Allylpiperazin-1-yl)-2-aminoethanone typically involves the reaction of allylpiperazine with an appropriate precursor. One common method involves the reaction of allylpiperazine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Allylpiperazin-1-yl)-2-aminoethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
1-(4-Allylpiperazin-1-yl)-2-aminoethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Allylpiperazin-1-yl)-2-aminoethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-(4-Allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl) ethanone: This compound has similar structural features but includes a nitrophenyl and tetrazol group, which may confer different biological activities.
3-(4-Allylpiperazin-1-yl)-2-quinoxalinecarbonitrile maleate: Another related compound with a quinoxalinecarbonitrile group, which may have distinct pharmacological properties.
Uniqueness
1-(4-Allylpiperazin-1-yl)-2-aminoethanone is unique due to its specific structural configuration, which influences its reactivity and biological activity. Its allyl group and piperazine ring contribute to its versatility in chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-amino-1-(4-prop-2-enylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C9H17N3O/c1-2-3-11-4-6-12(7-5-11)9(13)8-10/h2H,1,3-8,10H2 |
InChI Key |
ZLLIGTGLSYKGNV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)CN |
Origin of Product |
United States |
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